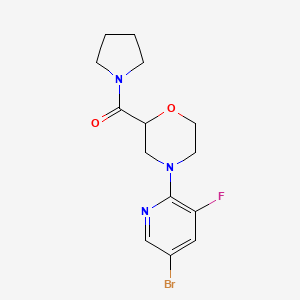![molecular formula C12H15F3N2O B12229965 {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol](/img/structure/B12229965.png)
{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol typically involves multi-step organic reactions. One common approach is to start with the trifluoromethylation of a pyridine derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often involves the reduction of a carbonyl group to form the methanol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the potency and selectivity of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The piperidine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Similar Compounds
{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}amine: Similar structure but with an amine group instead of methanol.
{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}ethanol: Similar structure but with an ethanol group instead of methanol.
{1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}acetone: Similar structure but with an acetone group instead of methanol.
Uniqueness
The uniqueness of {1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-3-yl}methanol lies in its combination of the trifluoromethyl group, pyridine ring, piperidine ring, and methanol group. This combination imparts distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-4-3-10(6-16-11)17-5-1-2-9(7-17)8-18/h3-4,6,9,18H,1-2,5,7-8H2 |
InChI Key |
TUESXLSLERNRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12229885.png)
![2-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12229887.png)
![2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B12229897.png)
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12229904.png)
![N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12229908.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229912.png)
![3,3-difluoro-N-[(2-methoxypyridin-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12229916.png)
![3-Cyclopropyl-6-{[1-(5-fluoro-4-methylpyridine-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229925.png)

![2-[(2S,5R)-4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B12229936.png)
![butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12229942.png)
![2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B12229947.png)
![6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}-4-methylmorpholin-3-one](/img/structure/B12229975.png)

